1,5-Difluoro-2-iodo-4-methylbenzene
Overview
Description
“1,5-Difluoro-2-iodo-4-methylbenzene” is a chemical compound with the CAS Number: 333447-42-0 . It has a molecular weight of 254.02 and its IUPAC name is 1,5-difluoro-2-iodo-4-methylbenzene . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of “1,5-Difluoro-2-iodo-4-methylbenzene” involves a reaction with N-iodosuccinimide in trifluoroacetic acid at 20℃ . The mixture is stirred at room temperature overnight before it is poured into ice and extracted with hexanes . The crude product is then purified by silica gel chromatography .
Molecular Structure Analysis
The InChI code for “1,5-Difluoro-2-iodo-4-methylbenzene” is 1S/C7H5F2I/c1-4-2-7 (10)6 (9)3-5 (4)8/h2-3H,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1,5-Difluoro-2-iodo-4-methylbenzene” is a liquid at normal temperatures . The compound should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
The research by Verevkin et al. (2015) provides insights into the thermochemistry of various halogen-substituted methylbenzenes, including 1,5-Difluoro-2-iodo-4-methylbenzene. They used experimental vapor pressures and quantum-chemical methods to study these compounds. This research is essential for understanding the physical properties and reactivity of these chemicals.
EPR Studies on H-Abstraction
The study by Dou et al. (2005) explored the H-abstraction from methylbenzenes using "magic blue" reagent. Their research focused on how benzylic H-atoms can be abstracted and the subsequent formation of benzyl radicals, which is significant for understanding the reactivity and potential applications of these compounds in various chemical processes.
Matrix Isolation of Perfluorinated p-Benzyne
Research by Wenk et al. (2001) discussed the generation of 1,4-didehydro-2,3,5,6-tetrafluorobenzene from 1,4-diiodotetrafluorobenzene. This study is crucial for understanding the behavior of similar fluorinated benzene derivatives, like 1,5-Difluoro-2-iodo-4-methylbenzene, under specific conditions such as photolysis.
Vibrational Spectra of Difluoro Dinitrobenzene
An investigation by Seshadri and Padmavathy (2017) into the vibrational spectra of 1,5-Difluoro-2,4-dinitrobenzene provides valuable information on the molecular structure and properties of such compounds. This research is critical for understanding the physical characteristics and potential applications of 1,5-Difluoro-2-iodo-4-methylbenzene in various fields.
Chemical Modification of Erythrocyte Membrane
The study by Berg, Diamond, and Marfey (1965) investigated the effects of compounds like 1,5-difluoro-2,4-dinitrobenzene on erythrocyte membranes. This research highlights the interaction of such chemicals with biological membranes, which is essential for understanding their biological effects and potential therapeutic applications.
Synthesis of Benzo [1,5] oxazepin-4-one-based Compounds
A study by Wang et al. (2008) on the synthesis of novel compounds from 1,5-difluoro-2,4-dinitrobenzene shows the synthetic versatility of such chemicals. Their work contributes to the development of molecular libraries for therapeutic applications, demonstrating the potential pharmaceutical relevance of 1,5-Difluoro-2-iodo-4-methylbenzene derivatives.
Organometallic Chemistry Using Partially Fluorinated Benzenes
Pike, Crimmin, and Chaplin (2017) examined the use of fluorobenzenes in organometallic chemistry (Pike, Crimmin, & Chaplin, 2017). Their study highlights the relevance of compounds like 1,5-Difluoro-2-iodo-4-methylbenzene in the field of organometallic chemistry, including their role as solvents and ligands in various chemical reactions.
Generation of Fluorinated m-Benzyne Derivatives
Research by Wenk and Sander (2002) focused on generating fluorinated m-benzyne derivatives, including those similar to 1,5-Difluoro-2-iodo-4-methylbenzene. This study is significant for understanding the formation and properties of such reactive intermediates in chemical synthesis.
Synthesis of Difluoro α-tocopherol
The synthesis of 4,4-Difluoro-α-tocopherol using a cross-coupling reaction, as explored by Kumadaki et al. (2002), demonstrates the synthetic applications of fluorinated aromatic compounds like 1,5-Difluoro-2-iodo-4-methylbenzene in producing valuable chemical entities.
Syntheses, Structures, and Redox Properties
A study by Sasaki, Tanabe, and Yoshifuji (1999) on the syntheses, structures, and redox properties of certain fluorobenzene derivatives provides insights into the chemical behavior of similar compounds like 1,5-Difluoro-2-iodo-4-methylbenzene, especially in terms of their redox characteristics.
Safety And Hazards
The safety information for “1,5-Difluoro-2-iodo-4-methylbenzene” includes several hazard statements: H302-H315-H320-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
1,5-difluoro-2-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLTNBMONMJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Difluoro-2-iodo-4-methylbenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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